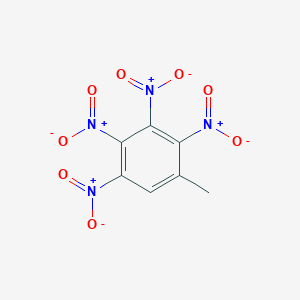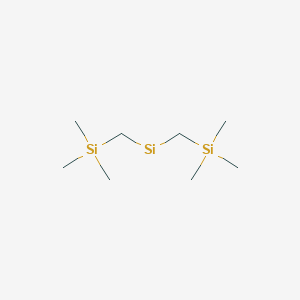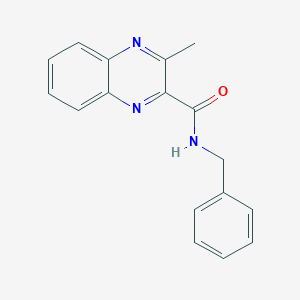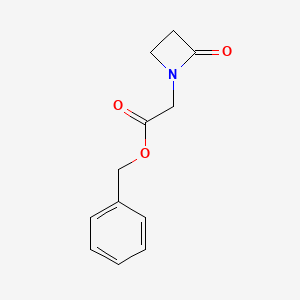
16-(Methyldisulfanyl)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(Methyldisulfanyl)hexadecanoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of a methyldisulfanyl group attached to the 16th carbon of a hexadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Methyldisulfanyl)hexadecanoic acid typically involves the introduction of a methyldisulfanyl group into a hexadecanoic acid molecule. One common method is the reaction of hexadecanoic acid with methyldisulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyldisulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
16-(Methyldisulfanyl)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Applications De Recherche Scientifique
16-(Methyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 16-(Methyldisulfanyl)hexadecanoic acid involves its interaction with various molecular targets and pathways. The methyldisulfanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the fatty acid chain can be incorporated into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar carbon chain length but lacking the methyldisulfanyl group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness
16-(Methyldisulfanyl)hexadecanoic acid is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific redox reactions and interactions that are not possible with other similar fatty acids.
Propriétés
| 116307-25-6 | |
Formule moléculaire |
C17H34O2S2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
16-(methyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C17H34O2S2/c1-20-21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
Clé InChI |
HRMXPSCUVLEHFO-UHFFFAOYSA-N |
SMILES canonique |
CSSCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)


